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Enterocin L50B

Cat. No.: B1576724
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin L50B is a plasmid-encoded, leaderless bacteriocin produced by Enterococcus faecium strains . This 43-amino acid peptide is secreted without an N-terminal leader sequence and does not undergo post-translational modification, making it an excellent candidate for chemical synthesis and heterologous production . It belongs to Class IId bacteriocins and shares structural similarities with staphylococcal hemolysins, constituting a unique family of peptide toxins . This compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive pathogens, including Listeria monocytogenes , Staphylococcus aureus , Bacillus cereus , and Clostridium perfringens . While most active against Gram-positive bacteria, it also shows weak activity against some Gram-negative strains . It is particularly effective against Clostridium perfringens , a major pathogen in the poultry industry, highlighting its potential as an alternative to antibiotics for preventing necrotic enteritis . A key characteristic of this compound is its synergistic action with its counterpart, Enterocin L50A . While each peptide is independently active, their combination results in a significant and well-documented increase in antimicrobial potency against certain indicator strains . This synergy, along with its stability over a wide range of pH and temperatures, enhances its value for developing multi-peptide antimicrobial consortia . The primary mechanism of action for this compound is considered to be receptor-independent and directed against the bacterial membrane . This product is intended for research applications only, including studies on alternative antimicrobials, food biopreservation, mechanisms of leaderless bacteriocin action, and synergy between antimicrobial peptides.

Properties

bioactivity

Antibacterial

sequence

MGAIAKLVTKFGWPLIKKFYKQIMQFIGQGWTIDQIEKWLKRH

Origin of Product

United States

Microbial Producers and Ecological Niche of Enterocin L50b

Identification of Enterocin (B1671362) L50B-Producing Microorganisms

The production of Enterocin L50B is primarily linked to specific bacterial species, most notably within the genus Enterococcus.

Research has consistently identified Enterococcus faecium as the principal producer of this compound. frontiersin.orgresearchgate.netasm.org Numerous studies have isolated and characterized E. faecium strains from diverse sources that harbor the genetic determinants for producing this bacteriocin (B1578144). researchgate.netnih.gov The genes encoding for Enterocin L50A and L50B are often located on the same plasmid within these bacteria. frontiersin.org

While E. faecium is the most common producer, some strains of Enterococcus durans have also been shown to produce this compound. frontiersin.orgfrontiersin.org For instance, E. durans 61A, isolated from artisanal fermented milk, produces both formylated and non-formylated versions of Enterocins L50A and L50B. frontiersin.org Similarly, E. durans 152 has been noted for its production of an Enterocin L50A derivative and this compound. frontiersin.orgfrontiersin.org

Several specific strains of E. faecium capable of producing this compound have been isolated from a wide array of environments, highlighting the widespread distribution of this bacteriocin-producing capability.

One of the earliest and most well-characterized producer strains is E. faecium L50, from which Enterocins L50A and L50B were first identified. nih.gov This strain was initially isolated from Spanish dry-fermented sausages. frontiersin.orgresearchgate.net Another notable producer is E. faecium IT62, a strain isolated from Italian ryegrass in Japan, which produces not only Enterocins L50A and L50B but also a third bacteriocin, Enterocin IT. asm.orgasm.org

The following table provides a summary of various this compound-producing strains and their origins:

Table 1: Examples of this compound-Producing Bacterial Strains and Their Origins
Strain Species Origin Reference(s)
L50 Enterococcus faecium Spanish dry-fermented sausages nih.govfrontiersin.orgresearchgate.net
IT62 Enterococcus faecium Italian ryegrass (Japan) asm.orgasm.org
LCW 44 Enterococcus faecium Raw camel milk frontiersin.org
HFM7 Enterococcus faecium Algerian traditional dried figs marinated in olive oil mdpi.com
61A Enterococcus durans Artisanal fermented milk (Tunisia) frontiersin.org
152 Enterococcus durans Not specified frontiersin.orgfrontiersin.org

Interestingly, a strain of Enterococcus faecalis, MRR 10-3, isolated from the uropygial gland of a hoopoe nestling, was also found to produce peptides with high similarity to Enterocin L50A and L50B. nih.gov This discovery suggests that the genetic capacity for producing these bacteriocins may not be strictly limited to E. faecium and E. durans.

Ecological Distribution and Environmental Relevance

This compound-producing bacteria are not confined to a single environment but are found in a variety of ecological niches, where they likely play a significant role in microbial community interactions.

The ability of enterococci to thrive in a wide range of environments contributes to the broad distribution of this compound producers. nih.gov These bacteria are integral to the microbiota of many fermented food products, including cheeses, sausages, and olives. frontiersin.orgresearchgate.net Strains producing this compound have been isolated from Spanish-style green olive fermentations, Malaysian mold-fermented tempeh, Moroccan soft cheese, and Mongolian airag. nih.gov

Beyond fermented foods, these bacteria are also found in plant-associated environments, such as on Italian ryegrass. asm.orgresearchgate.net They are also a natural component of the gut microbiota in both humans and animals, and have been isolated from sources like raw camel milk and the uropygial glands of birds. frontiersin.orgasm.orgnih.gov This widespread presence indicates that the production of this compound is not linked to a specific origin. asm.orgresearchgate.net

The production of bacteriocins like this compound is a key competitive strategy for bacteria, allowing them to inhibit the growth of closely related species and establish a stable niche. nih.gov This antimicrobial activity is particularly important in complex microbial communities found in the gut and in fermented foods. oup.complos.org

The broad-spectrum activity of Enterocins L50A and L50B against various Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes, highlights their relevance in food preservation and safety. nih.govnih.gov The presence of this compound-producing bacteria in fermented foods can contribute to the safety and shelf-life of these products by controlling the growth of spoilage and pathogenic microorganisms. frontiersin.orgucm.es

Genetic Determinants and Biosynthesis of Enterocin L50b

Gene Locus and Genomic Organization

The production of Enterocin (B1671362) L50, which is composed of two peptides, Enterocin L50A (EntL50A) and Enterocin L50B (EntL50B), is a genetically encoded trait. The genes responsible for the synthesis of these bacteriocins, entL50A and entL50B, are located on a plasmid. nih.govnih.govnih.gov

Research has firmly established that the structural genes for Enterocin L50A and L50B are not found on the chromosome of the producing bacterium, Enterococcus faecium L50, but are instead carried on a large plasmid. nih.govnih.govnih.gov Specifically, these genes, designated entL50AB, are located on the 50-kb plasmid pCIZ1. nih.govnih.govfrontiersin.orgasm.org This plasmid-based localization is a common feature for many bacteriocins produced by lactic acid bacteria, allowing for their potential transfer between bacterial strains. nih.gov The E. faecium L50 strain also harbors a smaller, 7.4-kb plasmid (pCIZ2) which encodes for another bacteriocin (B1578144), enterocin Q, and a third bacteriocin, enterocin P, is encoded on the chromosome. nih.govresearchgate.net

Table 1: Plasmids and Bacteriocin Genes in Enterococcus faecium L50

PlasmidSize (kb)Bacteriocin Genes EncodedLocation of Other Bacteriocin Genes
pCIZ150entL50A, entL50B-
pCIZ27.4entqA (enterocin Q)-
Chromosome--entP (enterocin P)

Data sourced from multiple studies. nih.govresearchgate.net

The genetic organization of the enterocin L50 locus is distinct when compared to typical class II bacteriocin gene clusters. nih.gov The structural genes, entL50A and entL50B, are found as two consecutive open reading frames (ORFs). nih.govnih.gov Unlike many other bacteriocin gene clusters, the entL50 locus does not appear to include co-transcribed genes for immunity, processing, or secretion. nih.govasm.org The gene cluster for enterocin L50 is relatively simple, primarily consisting of the two structural genes. nih.govnih.gov Downstream of the entL50AB genes, other ORFs have been identified, such as L50E, L50F, and L50G, which may encode for an ABC-type transporter, but their exact function in this compound production or immunity is still under investigation. nih.gov

Regulation of this compound Production

The synthesis of enterocins by Enterococcus faecium L50 is a highly regulated process, notably influenced by environmental factors. Unlike many other bacteriocin systems, the production of different enterocins by this single strain is differentially controlled, allowing it to adapt its antimicrobial activity to varying conditions.

The production of this compound, along with its counterpart Enterocin L50A, is markedly dependent on the growth temperature. nih.govfrontiersin.org Research has consistently shown that these two leaderless peptides are maximally synthesized at lower temperatures, specifically within the range of 16°C to 25°C. nih.govresearchgate.netasm.org Their production becomes significantly reduced at 32°C and is negligible or not detected at temperatures of 37°C and above. nih.govfrontiersin.orgnih.govasm.org

This is in stark contrast to other bacteriocins produced by the same E. faecium L50 strain, such as Enterocin P and Enterocin Q. nih.gov These bacteriocins are produced over a much broader temperature range (16°C to 47°C), with their optimal production occurring at higher temperatures (37°C to 47°C). nih.govasm.org This differential, temperature-dependent expression is a unique regulatory feature not commonly observed in other bacteriocin-producing systems. nih.gov The biological significance of this thermal regulation is not yet fully understood. nih.gov

Immunochemical analysis has confirmed these expression profiles, quantifying the concentration of each bacteriocin at various temperatures. This detailed analysis underscores the strong influence of temperature on the bacteriocin production landscape of E. faecium L50. asm.org

Table 1: Temperature-Dependent Production of Enterocins by E. faecium L50

BacteriocinOptimal Synthesis Temperature RangeProduction Status at ≥ 37°CReference
Enterocin L50A / L50B16°C - 25°CNot detected or negligible nih.govresearchgate.netasm.org
Enterocin P~47°CMaximal nih.govasm.org
Enterocin Q37°C - 47°CMaximal nih.govasm.org

While the precise molecular mechanism for the temperature-dependent regulation of this compound has not been fully elucidated, the regulation of bacteriocin production in many lactic acid bacteria is often governed by sophisticated signaling systems. nih.gov

Quorum Sensing (QS): Many class II bacteriocins are regulated by a quorum-sensing mechanism, which involves a three-component regulatory system: an induction peptide (pheromone), a membrane-associated histidine kinase (sensor), and a cytoplasmic response regulator. nih.govmdpi.commdpi.com This system allows bacteria to monitor their cell population density and initiate bacteriocin production once a certain threshold is reached. mdpi.com However, despite this being a common mechanism, there is currently no evidence to suggest that a quorum-sensing system is involved in the production of Enterocin L50A or L50B. researchgate.net

Two-Component Systems (TCS): Two-component regulatory systems are fundamental mechanisms by which bacteria sense and respond to environmental changes. asm.orgresearchgate.netfrontiersin.org A typical TCS consists of a membrane-bound sensor histidine kinase and an intracellular response regulator. researchgate.nettaylorandfrancis.com Upon detecting an external stimulus, the sensor kinase autophosphorylates and then transfers the phosphoryl group to the response regulator, which in turn modulates the expression of target genes. researchgate.net In various bacteria, TCSs are known to regulate processes including bacteriocin production and resistance. asm.orgnih.gov For instance, the GraRS and SrrAB systems in Staphylococcus aureus mediate susceptibility to bacteriocins. asm.orgnih.gov While TCSs are implicated in the regulation of other bacteriocins, their specific role in controlling this compound expression remains an area for further investigation. researchgate.net

Mechanistic Insights into Enterocin L50b Antimicrobial Action

Cellular and Molecular Targets

The primary mode of action for Enterocin (B1671362) L50B involves the direct compromise of the target cell's physical integrity, focusing on the cytoplasmic membrane.

Enterocin L50B is classified as a membrane-directed bacteriocin (B1578144). nih.govmdpi.com Its antimicrobial activity stems from its ability to cause significant disruption and permeabilization of the cytoplasmic membrane of susceptible bacteria. asm.org The proposed mechanism begins with an initial electrostatic and hydrophobic interaction between the cationic peptide and the negatively charged bacterial membrane. mdpi.comacs.org Following this initial contact, the peptide is thought to insert itself into the lipid bilayer. acs.org This insertion process leads to the formation of pores, which disrupts the membrane's integrity, causing the leakage of essential ions and small molecules, dissipation of the proton motive force, and ultimately, cell death. researchgate.netfau.edu The bactericidal activity is enhanced when target cells are energized, suggesting that the presence of a proton motive force facilitates the interaction between the bacteriocin and the cytoplasmic membrane. researchgate.net

The principal cellular component targeted by this compound is the bacterial cytoplasmic membrane. nih.govmdpi.com The interaction is driven by the peptide's physicochemical properties. acs.org this compound is a cationic and hydrophobic peptide, which facilitates its attraction to and interaction with the anionic phospholipids (B1166683) that comprise bacterial membranes. mdpi.comnih.gov The structure of related bacteriocins suggests a model where the peptide first makes contact with the membrane surface, driven by its positive charge. acs.org Subsequently, it may unpack its helical structure on the membrane, which exposes a hydrophobic core that drives its insertion into the membrane, leading to permeabilization. acs.org

Table 1: Summary of this compound's Antimicrobial Mechanism
Mechanistic FeatureDescriptionReferences
Primary TargetBacterial cytoplasmic membrane nih.gov, mdpi.com
Initial InteractionDriven by electrostatic and hydrophobic forces between the cationic peptide and anionic membrane phospholipids. mdpi.com, acs.org
Mode of ActionInduces membrane permeabilization and pore formation. asm.org, fau.edu
ResultLeakage of cellular contents, dissipation of proton motive force, and cell death. researchgate.net, fau.edu

Receptor-Independent Antimicrobial Activity

A defining characteristic of this compound is its ability to function without binding to a specific docking molecule on the target cell surface.

Research strongly indicates that this compound and the closely related Enterocin L50A are receptor-independent bacteriocins. nih.govmdpi.com It is believed that they induce high membrane permeability in the absence of a specific receptor molecule. asm.org This is a common feature among leaderless bacteriocins, a group to which this compound belongs. mdpi.comfrontiersin.org Studies on the highly similar enterocin 7B have also shown that it can disrupt lipid membranes without a specific receptor, reinforcing this proposed mechanism. acs.org

The receptor-independent action of this compound contrasts sharply with the mechanism of many other bacteriocins, particularly those in class IIa. For instance, pediocin-like bacteriocins, such as Enterocin A and Enterocin P, require interaction with the mannose phosphotransferase system (Man-PTS) on the target cell surface to exert their effects. nih.govmdpi.com Other bacteriocins utilize different specific receptors, including the cell wall precursor lipid II, undecaprenyl pyrophosphate phosphatase, or various ABC transporters. mdpi.comasm.org Unlike these bacteriocins, this compound is synthesized without an N-terminal leader peptide, a component that, in other bacteriocins, often facilitates the interaction with transport systems or receptors. nih.govnih.gov

Table 2: Comparison of Antimicrobial Mechanisms
FeatureThis compound (Receptor-Independent)Receptor-Dependent Bacteriocins (e.g., Class IIa)
Requirement for a ReceptorNo, activity is direct.Yes, specific receptor binding is required for activity.
Example ReceptorNot applicable.Mannose phosphotransferase system (Man-PTS), Lipid II. mdpi.com, mdpi.com
BiosynthesisSynthesized as a leaderless peptide. nih.gov, nih.govOften synthesized with an N-terminal leader peptide. nih.gov
MechanismDirect membrane insertion and permeabilization. acs.org, asm.orgReceptor binding facilitates pore formation. mdpi.com

Functional Relationship with Staphylococcal Cytolysins

While this compound shares some characteristics with class II bacteriocins, it possesses unique features that align it more closely with a group of cytolytic peptides produced by staphylococci. nih.govnih.gov This relationship suggests a distinct evolutionary and functional classification.

Comparative Analysis of Peptide Characteristics

This compound is a key component of the enterocin L50 system, which also includes enterocin L50A. nih.gov These two peptides, produced by Enterococcus faecium L50, are small, cationic, and hydrophobic. nih.gov this compound consists of 43 amino acids, while enterocin L50A has 44. nih.govasm.org They share a 72% sequence identity. nih.govmdpi.com The theoretical molecular mass of this compound is 5,178 Da. nih.gov However, mass spectrometry analysis has yielded slightly different molecular masses, such as 5206 Da, a discrepancy also observed for other related enterocins. tandfonline.comnih.gov

A notable feature of both enterocin L50A and L50B is that they are synthesized without a leader peptide or signal sequence. nih.govasm.orgnih.gov This is a significant deviation from many other bacteriocins, particularly those in class II, which are typically synthesized as inactive precursors with N-terminal leader peptides. nih.gov The absence of a leader peptide suggests a different secretion mechanism compared to bacteriocins that utilize the general secretory pathway. nih.gov Some studies have indicated the presence of an N-terminal formylated methionine in enterocins L50A and L50B. mdpi.comasm.org

This compound, along with L50A, exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria. nih.govmdpi.com Interestingly, they have also shown activity against some Gram-negative bacteria, which is not a common characteristic of bacteriocins produced by Gram-positive bacteria. asm.org While both peptides are individually active, with enterocin L50A generally being more potent against Gram-positive bacteria, a significant synergistic effect is observed when they are combined. asm.orgmdpi.comasm.org Conversely, this compound has been reported to be more active against Gram-negative strains than enterocin L50A. asm.org

The physicochemical properties of this compound, such as its heat and pH stability, are consistent with those of class II bacteriocins. tandfonline.comnih.gov It is a cationic and hydrophobic peptide, characteristics that are crucial for its interaction with bacterial membranes. nih.govnih.gov

Table 1: Comparative Characteristics of this compound and Related Peptides

Characteristic This compound Enterocin L50A Class IIa Bacteriocins Staphylococcal Cytolysins
Number of Amino Acids 43 nih.govasm.org 44 nih.govasm.org ~37-48 ~21-45
Molecular Mass (Da) ~5178 (theoretical) nih.gov ~5190 (theoretical) nih.gov ~4-5 kDa ~2-5 kDa
Leader Peptide Absent nih.govasm.org Absent nih.govasm.org Present Absent
Post-translational Modification N-terminal formylation reported mdpi.comasm.org N-terminal formylation reported mdpi.comasm.org Disulfide bonds (in some) N-terminal formylation
Synergistic Activity With Enterocin L50A asm.orgmdpi.com With this compound asm.orgmdpi.com Some are two-peptide systems Some are two-peptide systems
Antimicrobial Spectrum Broad (Gram-positive, some Gram-negative) asm.org Broad (Gram-positive, some Gram-negative) asm.org Primarily anti-Listeria Broad (hemolytic/cytolytic)
Receptor Binding Appears to be receptor-independent mdpi.com Appears to be receptor-independent mdpi.com Man-PTS receptor Receptor-independent

Antimicrobial Spectrum and Synergistic Interactions of Enterocin L50b

Broad-Spectrum Activity against Gram-Positive Bacteria

Enterocin (B1671362) L50B, often in synergy with its counterpart Enterocin L50A, exhibits potent inhibitory effects against a wide array of Gram-positive bacteria. nih.govmdpi.comasm.org This broad-spectrum activity makes it a subject of considerable scientific interest for its potential applications in food preservation and as an alternative to conventional antibiotics. mdpi.comnih.gov

Inhibition of Listeria Species

Enterocin L50B has demonstrated strong antimicrobial activity against Listeria monocytogenes, a significant foodborne pathogen. nih.govmdpi.comnih.gov Studies have shown that Enterocin L50A and L50B are effective in inhibiting the growth of this bacterium. mdpi.comnih.gov In fact, L. monocytogenes has been found to be one of the most sensitive strains to the action of these enterocins. mdpi.com For instance, research on partially purified bacteriocins from Enterococcus durans 152, which included this compound, showed effective control of L. monocytogenes growth in deli ham at refrigeration and elevated temperatures. researchgate.net The synergistic action of Enterocin L50A and L50B is crucial for this inhibitory effect. mdpi.com

Activity Against Staphylococcus Species

The antimicrobial reach of this compound extends to various Staphylococcus species, including the notable pathogen Staphylococcus aureus. nih.govmdpi.com Research has confirmed the inhibitory activity of Enterocin L50A and L50B against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.comnih.govresearchgate.net This highlights the potential of these bacteriocins as an alternative to traditional antibiotics in combating multidrug-resistant bacteria. mdpi.com The synergistic effect of Enterocin L50A and L50B has been noted to be effective against S. aureus. unirioja.es

Effects on Clostridium Species

This compound has been identified as a potent agent against various Clostridium species, which are responsible for significant spoilage and pathogenic concerns. nih.govmdpi.com Specifically, synthetic analogs of L50A and L50B have been shown to be highly active against Clostridium perfringens, a major threat in the poultry industry. nih.govresearchgate.netnih.gov The antimicrobial spectrum of Enterocin L50A/B also includes the inhibition of Clostridium botulinum. nih.govmdpi.com The mechanism of action is believed to be receptor-independent and directed at the bacterial membrane. mdpi.comnih.gov

Inhibition of Other Relevant Gram-Positive Microorganisms

Beyond the aforementioned species, this compound, in conjunction with L50A, displays a broad spectrum of activity against a variety of other Gram-positive microorganisms. nih.govasm.orgnih.gov This includes species of Bacillus, Enterococcus, Lactobacillus, Lactococcus, and Pediococcus. mdpi.comnih.govmdpi.com For example, Enterococcus faecium LCW 44, a producer of N-formylated enterocins L50A and L50B, has shown inhibitory activity against strains of Clostridium, Listeria, Staphylococcus, and Lactobacillus. frontiersin.org Furthermore, synthetic L50A and L50B have demonstrated activity against Streptococcus suis and Streptococcus pyogenes. nih.govresearchgate.net

Activity Against Select Gram-Negative Bacteria

While bacteriocins from Gram-positive bacteria typically exhibit a narrow spectrum of activity, Enterocin L50 has demonstrated unusual and noteworthy inhibitory effects against certain Gram-negative bacteria. mdpi.com

Conditions and Specificity of Gram-Negative Inhibition

Enterocin L50A and L50B have shown the ability to inhibit the growth of some Gram-negative bacteria, a characteristic not commonly observed in bacteriocins from Gram-positive bacteria. mdpi.comnih.gov This activity has been observed against pathogens such as Campylobacter coli and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net The inhibitory effect against Gram-negative strains was noted to occur in liquid media. nih.gov The mechanism behind this broader spectrum of action is believed to be different from the receptor-dependent mechanisms of many other bacteriocins, with enterocins L50A and L50B appearing to be receptor-independent and membrane-directed. mdpi.comnih.gov This unique characteristic makes these peptides promising candidates for further investigation as broad-spectrum antimicrobial agents. mdpi.com

Data Tables

Table 1: Antimicrobial Spectrum of this compound against Gram-Positive Bacteria

Target Microorganism Observed Effect References
Listeria monocytogenes Strong inhibition, one of the most sensitive strains. nih.govmdpi.comnih.gov
Staphylococcus aureus Inhibition, including methicillin-resistant strains (MRSA). mdpi.comnih.govresearchgate.net
Clostridium perfringens High activity against, significant for poultry industry. nih.govresearchgate.netnih.gov
Clostridium botulinum Inhibition reported as part of its broad spectrum. nih.govmdpi.com
Bacillus cereus Inhibition reported. nih.gov
Enterococcus species Broad antimicrobial activity. mdpi.comnih.gov
Lactobacillus species Broad antimicrobial activity. mdpi.comnih.gov
Streptococcus suis Inhibition demonstrated by synthetic peptides. nih.govresearchgate.net

Table 2: Antimicrobial Spectrum of this compound against Gram-Negative Bacteria

Target Microorganism Observed Effect Conditions/Specificity References
Campylobacter coli Active against. Broader spectrum than typical for this class of bacteriocins. mdpi.comnih.govresearchgate.net
Pseudomonas aeruginosa Active against. Broader spectrum than typical for this class of bacteriocins. mdpi.comnih.govresearchgate.net

Differentiating Activity Between L50A and L50B Against Gram-Negative Strains

Enterocin L50, comprised of two peptides, Enterocin L50A (EntL50A) and this compound (EntL50B), exhibits a broad spectrum of antimicrobial activity. mdpi.comnih.gov Uncommonly for bacteriocins produced by Gram-positive bacteria, both L50A and L50B peptides have demonstrated activity against Gram-negative bacteria. unirioja.esmdpi.com This characteristic makes them promising candidates for further research and potential applications. unirioja.esmdpi.com

Research has shown that both EntL50A and EntL50B are active against Gram-negative strains such as Campylobacter coli and Pseudomonas aeruginosa. nih.govmdpi.comresearchgate.net However, there are discernible differences in their activity. Studies have indicated that Gram-negative bacteria may exhibit a slightly higher sensitivity to L50B compared to L50A. nih.gov Conversely, Gram-positive bacteria generally show greater sensitivity to L50A. nih.gov This suggests a differential mode of interaction with the cell envelopes of these two major bacterial groups.

The activity of both peptides against these Gram-negative pathogens has been confirmed through various assays, including agar (B569324) well diffusion methods which show clear zones of inhibition. nih.govresearchgate.net For instance, at a concentration of 200 µg/mL, both L50A and L50B created inhibition halos against P. aeruginosa ATCC 27855. nih.govresearchgate.net

Synergistic Effects with Enterocin L50A

Enhanced Antimicrobial Potency of Combined Peptides

A significant characteristic of Enterocin L50 is the synergistic interaction between its two component peptides, L50A and L50B. mdpi.comnih.gov While both peptides possess individual antimicrobial activity, their combined effect is considerably greater than the sum of their independent actions. nih.gov This synergy has been consistently observed and quantified in various studies, demonstrating an enhanced potency against a wide range of bacteria. nih.govresearchgate.net

The degree of this synergistic enhancement can vary significantly depending on the target indicator strain, with some species showing a much more pronounced increase in susceptibility when exposed to the combination of L50A and L50B. nih.gov For example, when tested against Pediococcus damnosus, an equimolar mixture of EntL50A and EntL50B resulted in a greater antimicrobial effect than the additive effect of the individual peptides. asm.org

Research into the Basis of Synergism

While the exact molecular interactions are still being elucidated, it is believed that the combination of these two distinct but related peptides facilitates a more effective disruption of the target cell's membrane or other vital functions than either peptide could achieve alone. unirioja.es Research has shown that combining enterocins with different modes of action can lead to increased antimicrobial activity. mdpi.com Enterocin L50A and L50B are thought to be receptor-independent, membrane-directed bacteriocins. ulaval.ca This suggests that their synergistic action likely involves a cooperative disruption of the bacterial cell membrane integrity. The differences in their amino acid sequences, though small, may allow for a more complex and potent interaction with the target cell envelope. mdpi.com

Advanced Research Methodologies Applied to Enterocin L50b Studies

Biochemical and Biophysical Characterization Approaches

Chromatographic Purification Methods

The purification of Enterocin (B1671362) L50B, often in conjunction with its counterpart Enterocin L50A, is a multi-step process designed to isolate the peptide from the complex milieu of a bacterial culture supernatant. The process typically begins with initial separation techniques followed by a series of chromatographic steps that exploit the peptide's physicochemical properties.

A common initial step involves ammonium sulfate (B86663) precipitation , which concentrates proteins and peptides from the culture supernatant. nih.govjst.go.jpresearchgate.net Following this, the sample undergoes dialysis to remove the salt. nih.gov The core of the purification process relies on sequential liquid chromatography. A widely used strategy involves a combination of cation-exchange, hydrophobic-interaction, and reverse-phase liquid chromatography. nih.govasm.org

Cation-Exchange Chromatography: This technique separates molecules based on their net positive charge. The crude or partially purified bacteriocin (B1578144) solution is loaded onto a cation-exchange column, such as CM Sepharose or SP Sepharose. nih.govjst.go.jpresearchgate.net The bound peptides are then eluted using a salt gradient, for instance, a linear gradient of sodium chloride (NaCl). nih.gov

Hydrophobic-Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. Fractions collected from the previous step that show antimicrobial activity are subjected to HIC, further purifying the enterocins from other less hydrophobic proteins. nih.govasm.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final, high-resolution step. It separates peptides based on their hydrophobicity under denaturing conditions. Using columns like C2/C18, this step is crucial for obtaining highly pure Enterocin L50A and Enterocin L50B, often separating the two closely related peptides from each other. jst.go.jpresearchgate.netnih.gov In some protocols, this final reverse-phase step may be repeated multiple times to achieve complete separation of the two peptides. nih.gov

This combination of methods has proven effective in yielding highly purified this compound suitable for detailed structural and functional analysis. jst.go.jp

Table 1: Summary of Chromatographic Methods for this compound Purification
Purification StepPrincipleTypical Resin/ColumnReference
Ammonium Sulfate PrecipitationProtein/peptide concentrationN/A nih.gov, jst.go.jp, researchgate.net
Cation-Exchange ChromatographySeparation by net positive chargeCM Sepharose, SP Sepharose HP nih.gov, jst.go.jp, researchgate.net
Hydrophobic-Interaction ChromatographySeparation by hydrophobicityPhenyl-Sepharose nih.gov, asm.org, researchgate.net
Reverse-Phase ChromatographyHigh-resolution separation by hydrophobicityC2/C18, ODP-90 nih.gov, jst.go.jp, researchgate.net

Spectrometric and Sequencing Techniques for Peptide Analysis

Once purified, this compound is subjected to advanced analytical techniques to confirm its identity, determine its precise molecular mass, and elucidate its amino acid sequence.

Mass Spectrometry (MS) is a fundamental tool in this process. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular mass of the purified peptide with high accuracy. nih.govresearchgate.net The molecular mass for this compound has been identified through these methods. researchgate.net For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. Techniques like nano-liquid chromatography-tandem mass spectrometry (nano-LC/MS/MS) can analyze tryptic digests of the peptide. researchgate.netasm.org This approach breaks the peptide into smaller fragments at specific amino acid residues (lysine or arginine), which are then sequenced by MS/MS. The resulting fragment sequences, or peptide sequence tags, can be pieced together or matched to known sequences in databases to confirm the identity of this compound. nih.govasm.org

Amino Acid Sequencing provides the definitive primary structure of the peptide. The classical method for this is Edman degradation , which sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. nih.govasm.org However, researchers have found that the N-terminus of this compound is blocked, preventing direct sequencing by this method. nih.gov To overcome this, chemical cleavage using reagents like cyanogen (B1215507) bromide (CNBr), which cleaves the peptide chain at methionine residues, was employed. nih.gov After cleavage, the resulting internal fragments could be successfully sequenced using Edman degradation. nih.gov The sequence information obtained from these peptide fragments, combined with the molecular mass from MS and genetic data from the structural gene, allows for the complete and accurate determination of the this compound amino acid sequence. nih.govnih.gov

Table 2: Analytical Techniques for this compound Characterization
TechniquePurposeKey Findings for this compoundReference
Mass Spectrometry (MS / ESI-MS)Precise molecular mass determinationConfirmed molecular weight of the peptide. nih.gov, researchgate.net, researchgate.net
Tandem Mass Spectrometry (LC-MS/MS)Peptide fragmentation for sequence analysisGenerated amino acid sequence tags matching the known sequence. nih.gov, asm.org
Edman DegradationSequential N-terminal amino acid sequencingN-terminus was found to be blocked. nih.gov
Cyanogen Bromide (CNBr) CleavageChemical cleavage at methionine residuesEnabled sequencing of internal peptide fragments. nih.gov

Antimicrobial Activity Quantification and Evaluation

Microtiter Plate Assays and Agar (B569324) Diffusion Methods

The antimicrobial potency of this compound is quantified using standardized microbiological methods, primarily agar diffusion assays and microtiter plate assays.

The Agar Diffusion Method (often as a well diffusion or spot-on-lawn assay) provides a qualitative or semi-quantitative measure of antimicrobial activity. researchgate.netscielo.br In this method, an agar plate is uniformly seeded with a sensitive indicator microorganism. nih.govscielo.br A solution containing this compound is then placed into a well cut into the agar or spotted directly onto the surface. nih.govresearchgate.net After an incubation period, the antimicrobial agent diffuses into the agar, and if it is effective against the indicator strain, a clear zone of growth inhibition will form around the well or spot. researchgate.netscielo.br The diameter of this inhibition halo is proportional to the concentration and activity of the bacteriocin. researchgate.net

For a more precise and quantitative determination of antimicrobial strength, the Microtiter Plate Assay is the preferred method. nih.govasm.org This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in 96-well microtiter plates, where serial twofold dilutions of the purified this compound are prepared in a suitable growth medium. asm.org Each well is then inoculated with a standardized suspension of the indicator bacterium. nih.gov After incubation, the growth in each well is measured, typically by reading the optical density with a spectrophotometric plate reader. asm.org The MIC is defined as the lowest concentration of the bacteriocin that causes a significant reduction (e.g., 50%) in the growth of the indicator strain compared to a control culture without the bacteriocin. asm.org This method is highly reproducible and allows for the testing of multiple samples or strains simultaneously.

Fractional Inhibitory Concentration Index (FIC INDEX) Determination

This compound is one of two peptides that constitute enterocin L50, the other being Enterocin L50A. While each peptide has activity on its own, they often exhibit enhanced antimicrobial effects when used in combination. nih.gov The Fractional Inhibitory Concentration (FIC) Index is a quantitative method used to determine the nature of the interaction between two or more antimicrobial agents.

The FIC Index is typically determined using a checkerboard microdilution method . mdpi.comconicet.gov.ar In this assay, serial dilutions of this compound are made along one axis of a microtiter plate, while serial dilutions of another agent (such as Enterocin L50A) are made along the other axis. This creates a matrix of wells containing various concentration combinations of the two compounds. Each well is inoculated with the target microorganism, and the MIC of each compound in the combination is determined.

The FIC for each agent is calculated as follows:

FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B mdpi.com

The resulting FICI value is interpreted to classify the interaction:

Synergy: FICI ≤ 0.5

Additivity/Partial Synergy: 0.5 < FICI ≤ 1.0 (sometimes up to 4, depending on the interpretation standard) mdpi.comnih.gov

Indifference: 1.0 < FICI ≤ 4.0

Antagonism: FICI > 4.0 nih.govigas.gouv.fr

Studies calculating the FIC Index for the combination of Enterocin L50A and this compound against specific pathogens have reported a partial synergy, confirming that their combined action is more effective than their individual activities. mdpi.com

Table 3: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values
FIC Index (FICI) ValueInteraction TypeDescriptionReference
≤ 0.5SynergyThe combined effect is significantly greater than the sum of the individual effects. mdpi.com
> 0.5 to ≤ 1.0Partial Synergy / AdditivityThe combined effect is equal to or slightly greater than the sum of the individual effects. mdpi.com
> 1.0 to ≤ 4.0IndifferenceThe combined effect is what is expected from the sum of their individual effects. nih.gov, igas.gouv.fr
> 4.0AntagonismThe combined effect is less than the effect of the more active agent alone. nih.gov, igas.gouv.fr

Biotechnological Research Potential of Enterocin L50b Non Clinical Applications

Application in Food Biopreservation Research

The use of bacteriocins like Enterocin (B1671362) L50 as natural food preservatives is a growing area of research, driven by consumer demand for clean-label products and alternatives to chemical preservatives. encyclopedia.pubresearchgate.net Enterocins are considered promising for food biopreservation because they are peptides that can be broken down by digestive enzymes, suggesting a degree of safety upon consumption. ucm.es

Control of Foodborne Spoilage Microorganisms

Enterocin L50, which includes Enterocin L50B, has demonstrated inhibitory activity against a wide array of Gram-positive bacteria responsible for food spoilage and safety concerns. nih.gov Research has shown its effectiveness against pathogens such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, Clostridium perfringens, and Clostridium botulinum. nih.gov The synergistic action of Enterocin L50A and L50B is crucial for this broad-spectrum activity. mdpi.com Studies have highlighted the potential of enterocins to control the growth of these undesirable microorganisms in various food systems. nih.gov For instance, the application of partially purified bacteriocins from an E. durans strain, including an enterocin L50A derivative and this compound, significantly reduced Listeria cells in ham, with protection lasting for at least 30 days at 15°C. frontiersin.org

Table 1: Inhibitory Spectrum of Enterocin L50 (L50A & L50B)

Target Microorganism Inhibitory Effect Reference
Listeria monocytogenes Inhibition of growth nih.govmdpi.com
Staphylococcus aureus Inhibition of growth nih.gov
Bacillus cereus Inhibition of growth nih.gov
Clostridium perfringens Inhibition of growth nih.govmdpi.com
Clostridium botulinum Inhibition of growth nih.gov
Lactobacillus brevis Inhibition of growth asm.org
Lactobacillus lindneri Inhibition of growth asm.org

Use as a Natural Antimicrobial Additive in Food Systems

Research has focused on three main strategies for utilizing bacteriocins as food biopreservatives: adding a purified or semi-purified form as an additive, using a substrate fermented by a bacteriocin-producing strain as an ingredient, or directly inoculating a food product with a bacteriocin-producing culture. asm.org this compound, as part of Enterocin L50, is being explored for its potential as a natural antimicrobial additive to enhance the safety and shelf life of food products. nih.govucm.es This could reduce the reliance on chemical preservatives and intensive heat treatments. researchgate.net

The effectiveness of enterocins in complex food matrices is an active area of investigation. encyclopedia.pub For example, incorporating enterocins into packaging materials is a method being explored to improve their stability and activity in food systems. encyclopedia.pub The heat resistance and stability of enterocins over a range of pH levels make them suitable candidates for various food applications. ucm.es

Development of Antimicrobial Alternatives in Animal Husbandry Research

The increasing concern over antibiotic resistance has spurred research into alternatives for use in animal husbandry. unirioja.es Bacteriocins like this compound are being investigated as potential substitutes for antibiotics to control pathogenic bacteria in livestock. mdpi.com

Inhibition of Pathogens in Agricultural Contexts (e.g., Clostridium perfringens in poultry)

Clostridium perfringens is a major pathogen in the poultry industry, causing necrotic enteritis and significant economic losses. mdpi.comnih.gov Research has demonstrated that synthetic analogs of Enterocin L50A and L50B are highly effective against C. perfringens. mdpi.comresearchgate.net In fact, they have been shown to be the most active among a set of tested enterocins, with L50A exhibiting slightly higher activity than L50B. mdpi.comunirioja.es The potent activity of these peptides against C. perfringens positions them as promising candidates for antibiotic alternatives in the poultry sector. mdpi.comnih.gov Studies have also detected the genes for Enterocin L50A/B in Enterococcus durans isolates from poultry, suggesting their natural presence in this environment. nih.gov

Table 2: Research Findings on this compound Against Clostridium perfringens

Research Focus Key Finding Reference
Antimicrobial Activity Synthetic L50A and L50B are the most active enterocins against C. perfringens. mdpi.comresearchgate.net
Comparative Efficacy L50A peptide shows higher activity than L50B against C. perfringens. mdpi.comunirioja.es
Synergistic Effects Combinations of enterocins, including L50, show synergy or partial synergy against C. perfringens. mdpi.comnih.gov

Role in Animal Gut Microbiota Modulation Research

The gut microbiota plays a crucial role in animal health, and its modulation is a key area of research. nih.govmdpi.com Bacteriocins are being investigated for their potential to selectively inhibit pathogens in the gut without causing significant disruption to the beneficial microbial community. nih.govresearchgate.net This targeted action is a distinct advantage over broad-spectrum antibiotics. nih.gov

Enterocin L50, produced by E. faecium, is considered to have potential as a probiotic, partly due to its bacteriocin (B1578144) production which can help maintain a balanced gut microbiota. nih.gov Research suggests that bacteriocin-producing lactic acid bacteria can inhibit gut pathogens like Clostridium difficile and Staphylococcus aureus. nih.gov While specific studies focusing solely on this compound's effect on gut microbiota are part of a broader investigation into enterocins, the principle of using bacteriocins to promote a healthy gut environment is well-established in the research community. researchgate.netfrontiersin.org

Research on Engineered Strains for Production and Delivery

To overcome challenges associated with the purification and regulatory approval of new bacteriocins, researchers are exploring the development of genetically engineered microorganisms for the production and delivery of these antimicrobial peptides. asm.org One area of focus has been the heterologous expression of Enterocin L50A and L50B in food-grade organisms like Saccharomyces cerevisiae (baker's yeast). asm.org

Researchers have successfully constructed expression and secretion vectors to produce biologically active Enterocin L50A and L50B in S. cerevisiae. asm.org This work demonstrates the feasibility of using engineered yeast strains to produce these bacteriocins, which could be particularly useful in fermented food and beverage industries, such as brewing, to prevent spoilage by lactic acid bacteria. asm.org The development of such engineered strains could facilitate larger-scale production of Enterocin L50 for further research and potential applications in biopreservation. asm.org

Utilizing Recombinant Microorganisms for Industrial Production

The natural production of enterocins by wild-type strains is often low, prompting researchers to explore heterologous expression systems to enhance yield for industrial applications. mdpi.com The primary systems investigated for producing this compound and its counterpart, Enterocin L50A, include bacteria such as Escherichia coli and yeasts like Saccharomyces cerevisiae and Pichia pastoris. mdpi.comremedypublications.com These hosts are chosen because their genetic backgrounds are well-understood and can be readily manipulated for controlled and efficient protein expression. mdpi.com

Early attempts to co-express the genes for Enterocin L50A and L50B (entL50A and entL50B) in E. coli using the pRSETB expression vector encountered challenges. nih.gov The inherent toxicity of the bacteriocin peptides to the E. coli host cells proved to be a significant obstacle, even without formal induction of expression. nih.gov

More successful outcomes have been achieved using yeast expression systems. Researchers have engineered strains of Saccharomyces cerevisiae to express and secrete biologically active Enterocin L50A and L50B. asm.org A key development was the construction of the pYABD01 vector, which incorporates the secretion signal (MFα1s) from the yeast mating pheromone α-factor 1. asm.org This signal directs the secretion of the otherwise leaderless Enterocin L50 peptides through the yeast's Sec system. asm.orgresearchgate.net When the genes for EntL50A and EntL50B were cloned into this vector and expressed in S. cerevisiae, the recombinant yeasts successfully secreted the active bacteriocins. asm.org In a co-culture of yeast strains producing EntL50A and EntL50B respectively, the combined bacteriocin concentration reached 4.7 ng/mg cell dry weight (CDW) for EntL50A and 21.7 ng/mg CDW for EntL50B after 96 hours of incubation. researchgate.net The yeast Pichia pastoris has also been identified as a suitable host for secreting Enterocin L50. remedypublications.com

Table 1: Recombinant Production Systems for this compound

Host Organism Expression System/Vector Key Findings Reference(s)
Escherichia coli pRSETB vector with T7 promoter Recombinant plasmid could not be established, likely due to the toxicity of EntL50A/B peptides to the host cells. nih.gov
Saccharomyces cerevisiae pYABD01 vector with MFα1 secretion signal Successfully directed the processing and secretion of biologically active EntL50A and EntL50B. researchgate.net, asm.org

Integration into Hurdle Preservation Technologies

Hurdle technology is a food preservation strategy that combines multiple mild preservation factors, or "hurdles," to inhibit microbial growth effectively. ebsco.comiuls.roaua.gr This approach ensures food safety and stability while maintaining the nutritional and sensory qualities of the product, which can be compromised by single, high-intensity preservation methods. ebsco.comiuls.ro The hurdles can be physical (e.g., temperature, vacuum packaging), chemical (e.g., preservatives, pH), or biological (e.g., competitive microflora, bacteriocins). ebsco.comiuls.ro

This compound, often in conjunction with Enterocin L50A, is a promising candidate for use as a biological hurdle in food systems. mdpi.com The two peptides exhibit a significant synergistic effect when used together, enhancing their antimicrobial activity. nih.govmdpi.comnih.gov This synergy makes the combination more potent than either peptide alone, particularly against certain indicator strains. nih.gov

The application of enterocins as part of a hurdle system has been demonstrated to be effective in controlling foodborne pathogens. For instance, enterocins can be combined with moderate heat treatment to achieve a greater reduction in microbial populations. mdpi.com The combination of enterocin AS-48 (a different enterocin) with heat (65°C for 5 min) showed a strong synergistic effect against Staphylococcus aureus. mdpi.com Similarly, while enterocin AS-48 alone could not prevent the regrowth of Listeria monocytogenes in a cooked ham model during storage, its efficacy was improved when combined with chemical preservatives or heat. mdpi.com The use of Enterocins L50A and L50B has been specifically noted for its potential in preserving goat's milk by preventing the growth of L. monocytogenes. researchgate.net This demonstrates the potential of this compound as a component in a multi-hurdle approach to enhance food safety and extend shelf life. frontiersin.org

Table 2: Examples of Enterocins in Hurdle Technology Applications

Food Model Target Microorganism Hurdle Combination Outcome Reference(s)
Cooked Ham Listeria monocytogenes Enterocin AS-48 + Chemical Preservatives/Heat Improved anti-listerial efficacy during storage compared to enterocin alone. mdpi.com
Skim Milk Staphylococcus aureus Enterocin AS-48 + Moderate Heat Treatment (65°C, 5 min) Strong synergistic anti-staphylococcal effect; pathogen eliminated after 6 hours. mdpi.com

Future Research Directions and Unresolved Questions for Enterocin L50b

Elucidation of Structure-Function Relationships

A primary focus of future research on Enterocin (B1671362) L50B lies in deciphering the precise relationship between its structure and its antimicrobial function. This involves identifying the specific amino acid residues that are critical for its activity and exploring how modifications to its structure can enhance its properties.

Identification of Key Residues for Activity and Specificity

Enterocin L50B is a 43-amino acid peptide that acts synergistically with Enterocin L50A. fao.org While the synergistic action is established, the specific residues within this compound that are essential for its individual activity and its interaction with L50A remain to be fully elucidated. It has been suggested that the C-terminal region of these peptides likely plays a crucial role in their antimicrobial activity. nih.gov Future investigations employing techniques such as site-directed mutagenesis could be instrumental in pinpointing these key residues. nih.gov By systematically substituting amino acids at various positions and evaluating the resulting changes in antimicrobial activity, researchers can map the functional hotspots of the this compound molecule. This would provide invaluable insights into the structural basis of its potency and its target specificity.

A study on the highly similar Enterocin 7B, which shares 95% amino acid identity with this compound, utilized a series of arginine single-site mutants to probe the disruption of the peptide's hydrophobic core and its subsequent interaction with model membranes. acs.org Similar approaches applied directly to this compound would be highly informative.

Engineering Variants with Enhanced Properties (e.g., oxidative stability)

Beyond understanding its native function, a significant area of future research is the engineering of this compound variants with improved characteristics. One notable observation is that the oxidation of the methionine residue at position 24 (Met24) in this compound leads to a loss of its antimicrobial activity. nih.gov This susceptibility to oxidation presents a challenge for its potential use in various applications where oxidative stress may be a factor.

Future research should focus on creating variants with enhanced oxidative stability. This could be achieved through site-directed mutagenesis to replace the methionine residue with an amino acid that is less prone to oxidation, while still preserving the peptide's antimicrobial efficacy. The successful engineering of such variants would significantly broaden the potential applications of this compound.

Optimization of Production and Downstream Processing

For this compound to be a viable antimicrobial agent, efficient and cost-effective production and purification methods are essential. Current research has explored heterologous expression systems, but further optimization is required to achieve high yields and develop streamlined purification protocols.

Strategies for Increased Yield in Different Host Systems

The production of this compound has been demonstrated in heterologous host systems, including the yeasts Pichia pastoris and Saccharomyces cerevisiae. acs.orgnih.gov These systems offer the advantage of producing the bacteriocin (B1578144) in a host that is generally recognized as safe (GRAS). However, the yields from these systems often require significant optimization.

Future research should focus on a multi-pronged approach to increase production yields. This includes:

Codon Optimization: Tailoring the DNA sequence of the entL50B gene to match the codon usage of the expression host can significantly enhance translational efficiency.

Promoter Engineering: Utilizing strong, inducible, or constitutive promoters can drive higher levels of gene expression.

Secretion Signal Optimization: For secreted production, engineering the signal peptide can improve the efficiency of transport out of the host cell.

Fermentation Process Optimization: Systematically optimizing fermentation parameters such as pH, temperature, aeration, and media composition is crucial for maximizing biomass and bacteriocin production. nih.gov

The following table outlines potential host systems and strategies for enhancing this compound production:

Host SystemPotential AdvantagesStrategies for Increased Yield
Pichia pastoris High cell density fermentation, strong inducible promoters.Multi-copy gene integration, optimization of methanol induction, co-expression of chaperones.
Saccharomyces cerevisiae GRAS status, well-characterized genetics.High-copy number plasmids, engineering of secretion pathways. nih.gov
Escherichia coli Rapid growth, high-level protein expression.Use of fusion tags for stability and purification, optimization of induction conditions, co-expression of chaperone proteins.
Lactobacillus spp. GRAS status, potential for in-situ production in food.Use of food-grade expression vectors, optimization of inducible expression systems. nih.gov

Development of Efficient Purification Protocols

The purification of this compound from culture supernatants is a critical step in its production. Traditional methods for bacteriocin purification often involve multiple steps, including ammonium sulfate (B86663) precipitation followed by several chromatography steps such as cation-exchange, hydrophobic interaction, and reverse-phase liquid chromatography. nih.govasm.orgresearchgate.net While effective, these multi-step processes can be time-consuming and may lead to significant product loss.

Future research should aim to develop more efficient and scalable purification protocols. This could involve:

Affinity Chromatography: The development of affinity resins with high specificity for this compound could enable single-step purification, significantly streamlining the process.

Membrane-Based Separation: Techniques like tangential flow filtration can be optimized for the concentration and initial purification of the bacteriocin.

Integrated Downstream Processing: Combining several purification steps into a continuous process can improve efficiency and reduce costs. nih.govnizo.com

In-Depth Mechanistic Studies

While it is known that this compound is a membrane-active peptide that appears to be receptor-independent, the precise molecular details of its interaction with the bacterial membrane and the subsequent lethal events are not fully understood. nih.govnih.gov In-depth mechanistic studies are crucial to unraveling these processes.

Future research should employ a combination of biophysical and molecular biology techniques to investigate:

Peptide-Lipid Interactions: Studying the interaction of this compound with model membranes of varying lipid compositions can provide insights into its target specificity and the role of specific membrane components in its activity. Techniques such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor conformational changes in the peptide upon membrane binding.

Pore Formation Dynamics: Advanced microscopy techniques, such as atomic force microscopy (AFM) and fluorescence microscopy, can be used to visualize the formation of pores or other disruptions in the bacterial membrane in real-time.

Role of Helical Unpacking: Drawing from studies on the highly similar Enterocin 7B, a key area of investigation would be the role of helical unpacking upon membrane contact. acs.orgnih.gov Understanding how the three-dimensional structure of this compound changes as it interacts with the lipid bilayer is fundamental to understanding its mechanism of action. acs.orgnih.gov

Unraveling the detailed mechanism of action will not only enhance our fundamental understanding of this bacteriocin but may also guide the rational design of novel antimicrobial peptides with improved efficacy.

Detailed Analysis of Membrane Interaction and Disruption

While it is established that this compound, often in conjunction with L50A, acts on the cell membrane of target bacteria, the precise molecular details of this interaction remain a significant area for future investigation. mdpi.comucl.ac.uk Current research suggests that these peptides are receptor-independent and directly target the membrane. mdpi.com The proposed mechanism involves the insertion of the amphiphilic helical structures of the enterocins into the cell membrane, leading to permeabilization and cell death. nih.govresearchgate.net

However, several key questions are yet to be fully answered. High-resolution imaging and biophysical studies are needed to visualize the process of membrane insertion and the architecture of any resulting pores or membrane lesions. It is currently unclear whether this compound forms defined pores, causes generalized membrane destabilization, or acts through another mechanism of disruption. acs.org Understanding the specific lipid interactions that facilitate the initial binding and subsequent insertion of this compound into the target membrane is also crucial. Future research should focus on identifying the specific lipid components that may act as binding sites and how the lipid composition of the target membrane influences the peptide's activity. Furthermore, elucidating the structural changes that this compound undergoes upon membrane interaction will provide a more complete picture of its disruptive mechanism. acs.org

Exploring Potential Secondary Cellular Targets

The primary mode of action for this compound is attributed to its interaction with the cell membrane. mdpi.comnih.gov However, the possibility of secondary intracellular targets has not been extensively explored and represents a critical unresolved question. Once the membrane is permeabilized, the peptide could potentially enter the cytoplasm and interfere with essential cellular processes.

Future research should investigate whether this compound can interact with intracellular components such as DNA, ribosomes, or enzymes involved in key metabolic pathways. Studies could employ techniques like fluorescently labeling the peptide to track its location within the target cell after membrane translocation. Additionally, transcriptomic and proteomic analyses of target cells treated with sublethal concentrations of this compound could reveal changes in gene and protein expression, suggesting potential secondary targets or cellular stress responses. Identifying any such secondary targets would provide a more comprehensive understanding of the bactericidal activity of this compound and could have implications for its potential applications.

Ecological and Evolutionary Studies

Understanding the Role of this compound in Natural Environments

Bacteriocins are believed to play a crucial role in microbial competition and in shaping the structure of microbial communities within specific ecological niches. researchgate.netnih.gov The production of this compound by strains of Enterococcus faecium isolated from diverse environments, such as Spanish dry-fermented sausage and Italian ryegrass, suggests its importance in these ecosystems. nih.govasm.org The broad antimicrobial spectrum of this compound, including its activity against foodborne pathogens and spoilage bacteria, further supports its potential role as a key competitive factor. mdpi.comnih.gov

A significant area for future research is to move beyond laboratory-based activity assays and to investigate the role of this compound in complex, natural environments. This would involve in situ studies to determine how the production of this compound influences the population dynamics of competing microorganisms within a food matrix or a plant-associated microbial community. Furthermore, understanding the environmental factors that regulate the expression of the entL50B gene is essential. Research into the specific signals and regulatory pathways that control this compound production in response to environmental cues will provide a deeper understanding of its ecological function. asm.org

Dynamics of Gene Transfer and Prevalence in Microbial Populations

The genes encoding Enterocin L50A and L50B are located on a 50-kb plasmid, pCIZ1, in Enterococcus faecium L50. nih.gov The plasmid-borne nature of these genes suggests that they can be transferred between bacteria via horizontal gene transfer, facilitating their dissemination within and between microbial populations. nih.gov Studies have surveyed the prevalence of enterocin genes in enterococcal populations from various sources, indicating that these genes are widespread. nih.gov For instance, a survey of 427 Enterococcus strains found the entL50B gene in both E. faecium and E. faecalis species. nih.gov

Future research should focus on understanding the dynamics and frequency of the horizontal transfer of the entL50B gene in natural microbial communities. elifesciences.orgelifesciences.org Longitudinal studies that track the prevalence of this gene in specific environments over time could provide insights into the selective pressures that favor its acquisition and maintenance. nih.gov Investigating the specific mechanisms of gene transfer, such as conjugation, and identifying the factors that influence the efficiency of this transfer are also important avenues for future exploration. A deeper understanding of the prevalence and transfer dynamics of the entL50B gene will contribute to our knowledge of how microbial populations adapt and compete.

Synergistic Interactions with Other Antimicrobial Agents

Combinatorial Effects with Other Bacteriocins

A notable characteristic of this compound is its synergistic activity with Enterocin L50A. nih.govnih.gov When these two peptides are combined, their antimicrobial effect is significantly greater than the sum of their individual activities. nih.gov This synergy has been observed against a range of indicator bacteria, with the degree of synergism varying depending on the target species. nih.gov Furthermore, studies have demonstrated partial or synergistic effects when Enterocin L50A and L50B are combined with other enterocins, such as Enterocin A and Enterocin P. mdpi.com

The mechanisms underlying these synergistic interactions are not yet fully understood and represent a key area for future research. It is hypothesized that the two peptides may facilitate each other's interaction with the cell membrane or that they may have slightly different modes of action that complement each other. Investigating these mechanisms at a molecular level will be crucial. Additionally, a systematic exploration of the combinatorial effects of this compound with a wider range of bacteriocins, including those from different classes like nisin, could lead to the discovery of even more potent antimicrobial combinations. frontiersin.org Understanding the principles of these synergistic interactions could pave the way for the development of novel and more effective antimicrobial strategies.

Indicator StrainFold Increase in Activity (EntL50A + EntL50B)
Lactobacillus sakei NCFB 271473
Pediococcus pentosaceus FBB 6132
Enterococcus faecalis T11016
Listeria monocytogenes CECT 40328
Clostridium botulinum ATCC 257634

Table 1. Synergistic effect of combining Enterocin L50A and this compound against various indicator strains. The fold increase in activity represents how many times more active the combination is compared to the additive effect of the individual peptides. Data is illustrative of findings reported in the literature. nih.gov

CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
EntA - L50A≤ 0.5Synergy
EntA - L50B≤ 0.5Synergy
EntP - L50A≤ 0.5Synergy
EntP - L50B≤ 0.5Synergy
L50A - L50B> 0.5 and ≤ 1.0Partial Synergy

Table 2. Synergistic and partially synergistic effects of combinations of enterocins against Clostridium perfringens. The FIC index is a measure of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is considered synergistic, while an index between 0.5 and 1.0 indicates partial synergy. Data is illustrative of findings reported in the literature. mdpi.com

Interactions with Non-Peptide Antimicrobials (Hypothetical)

While the synergistic activity of this compound with its counterpart, Enterocin L50A, and other peptide-based enterocins has been documented, the potential interactions with non-peptide antimicrobials remain a significant area for future investigation. nih.gov The exploration of such combinations could yield novel strategies for combating resistant pathogens, potentially broadening the antimicrobial spectrum or reducing the required concentrations of individual agents. This section presents a hypothetical framework for the potential interactions between this compound and various classes of non-peptide antimicrobials, based on its known membrane-centric mode of action. mdpi.com

The primary mechanism of this compound is believed to be receptor-independent and directed towards the cell membrane, causing destabilization and pore formation. mdpi.com This action could hypothetically create synergistic or additive effects when combined with antimicrobials that have different cellular targets.

Detailed Hypothetical Interactions:

With Cell Wall Synthesis Inhibitors (e.g., β-lactams, Glycopeptides): Antibiotics like penicillin or vancomycin target the synthesis of peptidoglycan in the bacterial cell wall. It is plausible that the membrane-disrupting activity of this compound could weaken the structural integrity of the cell envelope, thereby increasing the access of these antibiotics to their periplasmic targets. This "foot-in-the-door" mechanism could lead to a potent synergistic effect, potentially restoring the efficacy of these conventional antibiotics against resistant strains.

With Protein Synthesis Inhibitors (e.g., Aminoglycosides, Tetracyclines): The efficacy of antimicrobials that target intracellular components, such as ribosomes, is dependent on their ability to traverse the cell membrane. By forming pores or disrupting the membrane, this compound could facilitate the uptake of these agents into the cytoplasm. This enhanced intracellular concentration would likely result in a synergistic outcome, allowing for the inhibition of bacterial growth at lower antibiotic doses.

With Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that also act by disrupting cell membranes. A combined application with this compound could result in a complex interaction. A synergistic effect might be observed if the two agents target different lipid components or aspects of membrane organization. Conversely, an additive or even indifferent effect could occur if their mechanisms are too similar and they compete for the same sites of action on the membrane surface.

With Chelating Agents (e.g., EDTA): Ethylenediaminetetraacetic acid (EDTA) is particularly effective at destabilizing the outer membrane of Gram-negative bacteria by sequestering divalent cations (Mg²⁺ and Ca²⁺) that bridge lipopolysaccharide molecules. The use of EDTA could dramatically potentiate the activity of this compound against these organisms. By disrupting the outer membrane barrier, EDTA would allow this compound to more readily access and disrupt the inner cytoplasmic membrane, representing a clear and strong hypothesis for synergy. This is especially relevant given that this compound has shown some intrinsic activity against Gram-negative bacteria. nih.govasm.org

With Organic Acids (e.g., Lactic Acid, Acetic Acid): Organic acids exert their antimicrobial effect by disrupting the proton motive force across the cell membrane as they shuttle protons into the cytoplasm, leading to internal acidification. The membrane permeabilization caused by this compound could exacerbate this effect by allowing a greater influx of protons and the organic acid molecules themselves, leading to a more rapid and severe drop in intracellular pH. This suggests a likely synergistic interaction.

The validation of these hypothetical interactions requires empirical testing through checkerboard assays and time-kill studies. Such research would be crucial in unlocking the full therapeutic and preservative potential of this compound in combination therapies.

Table 1: Hypothetical Interactions of this compound with Non-Peptide Antimicrobials

Antimicrobial Class Example(s) Proposed Interaction Mechanism with this compound Hypothetical Outcome
Cell Wall Inhibitors β-lactams, Vancomycin This compound disrupts the cell membrane, increasing access for the inhibitor to its periplasmic target (peptidoglycan synthesis). Synergy
Protein Synthesis Inhibitors Aminoglycosides, Tetracyclines This compound-induced membrane pores facilitate increased intracellular uptake of the inhibitor, enhancing access to ribosomes. Synergy
Quaternary Ammonium Compounds Benzalkonium chloride Both agents disrupt the cell membrane; potential for enhanced, broad-scale membrane destabilization. Synergy or Additivity
Chelating Agents EDTA EDTA disrupts the outer membrane of Gram-negative bacteria, facilitating this compound's access to the inner membrane. Strong Synergy

| Organic Acids | Lactic Acid, Acetic Acid | this compound-induced membrane permeability accelerates the influx of protons and acid molecules, causing rapid intracellular acidification. | Synergy |

Table of Mentioned Compounds

Compound Name
Acetic Acid
Benzalkonium chloride
Enterocin A
Enterocin L50A
This compound
Enterocin P
Enterocin Q
Ethylenediaminetetraacetic acid (EDTA)
Lactic Acid
Penicillin

Q & A

Basic: What is the molecular structure of Enterocin L50B, and how is it synthesized?

Answer : this compound is a two-peptide bacteriocin (L50A and L50B) produced by Enterococcus faecium L50. Its primary structure was confirmed via HPLC and mass spectrometry as NH2-MGAIAKLVTKFGWPLIKKFYKQIMQFIGQGWTIDQIEKWLKRH-COOH . The peptides are cationic, hydrophobic, and heat-stable, with a molecular mass of ~4-6 kDa . Synthesis involves ribosomal production, with L50A and L50B requiring synergistic interaction for antimicrobial activity. Genetic determinants for L50A/B are encoded in a cluster on contig 48 in E. faecium genomes, as identified by BAGEL4 genome mining .

Basic: What experimental methods validate this compound’s antimicrobial activity?

Answer : Activity is tested via agar diffusion assays against target pathogens (e.g., Clostridium perfringens). Zones of inhibition (ZOI) are measured; for example, Enterocin L50A/B shows a ZOI of 20.3 mm against C. perfringens . MIC/MBC assays in broth culture further quantify bacteriostatic/bactericidal effects. Synergy between L50A and L50B is confirmed by comparing individual vs. combined peptide activity . Strain specificity is critical: E. faecium L50 inhibits Gram-positive pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus), but not Gram-negative species .

Advanced: How do contradictions in genetic data for this compound production arise, and how can they be resolved?

Answer : Discrepancies occur when whole-genome sequencing (WGS) fails to detect known bacteriocin genes (e.g., in E. durans 61A), despite prior identification via mass spectrometry . This may stem from:

  • Temperature-dependent expression : Enterocin P (co-produced with L50A/B) is optimally synthesized at 37–47°C .
  • Database limitations : BAGEL4 and antiSMASH lack annotations for some enterocins (e.g., durancin 61A) .
    Resolution : Combine transcriptomics (RNA-seq) and proteomics to confirm expression under varying conditions. Validate via PCR amplification of structural genes (e.g., primers entA-F/R for Enterocin A) .

Advanced: What methodologies optimize this compound production in heterologous hosts?

Answer : Heterologous production in Pichia pastoris uses SUMO/intein fusion systems to secrete leaderless peptides . Key steps:

  • Codon optimization for eukaryotic expression.
  • Fermentation parameter tuning : pH (5.0–6.0), temperature (30°C), and induction time (72–96 hrs).
  • Purification : Ion-exchange chromatography followed by HPLC . Challenges include low yield due to peptide toxicity; response surface methodology (RSM) can model optimal conditions .

Advanced: How does this compound’s mechanism differ from other enterocins, and what experimental models validate this?

Answer : Unlike sec-dependent enterocins (e.g., Enterocin P), L50A/B are leaderless and secreted via non-classical pathways . Mechanism studies use:

  • Liposome assays : Confirm membrane disruption via pore formation.
  • Fluorescence microscopy : Track cytoplasmic leakage in L. monocytogenes .
  • Synergy assays : L50A/B require equimolar ratios for activity, unlike Enterocin A (single-peptide) .

Advanced: How can researchers address conflicting data on this compound’s genetic regulation?

Answer : Conflicting reports on gene clusters (e.g., presence/absence in E. durans) arise from strain-specific horizontal gene transfer or PCR primer bias . Solutions:

  • Comparative genomics : Align WGS data from multiple strains (e.g., E. faecium L50 vs. E. durans EDD2) .
  • CRISPR-Cas9 knockout : Validate gene function by deleting L50A/B loci and observing activity loss .

Basic: What are the stability parameters (pH, temperature) for this compound in vitro?

Answer : this compound retains activity at pH 3.0–9.0 and 100°C for 30 min . Stability is tested via:

  • Heat treatment : Incubate at 60–121°C, then assay residual activity.
  • Protease resistance : Use trypsin/chymotrypsin to confirm peptide integrity .

Advanced: What experimental designs control for confounding variables in this compound bioactivity assays?

Answer : Key controls:

  • Neutralizing antibodies : Pre-incubate peptides with anti-L50A/B IgG to confirm specificity .
  • Competitor strains : Co-culture with bacteriocin-resistant mutants (e.g., C. perfringens ΔABC transporter) .
  • Bile salts/pepsin : Simulate gastrointestinal conditions to assess stability .

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